(2,6-dichlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
(2,6-dichlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-dichlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(2,6-dichlorophenyl)(2-methyl-1H-indol-1-yl)methanone: Similar structure but lacks the dihydro moiety.
(2,6-dichlorophenyl)(2-ethyl-2,3-dihydro-1H-indol-1-yl)methanone: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(2,6-dichlorophenyl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is unique due to its specific combination of the dichlorophenyl group and the dihydroindole moiety
Properties
Molecular Formula |
C16H13Cl2NO |
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Molecular Weight |
306.2 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C16H13Cl2NO/c1-10-9-11-5-2-3-8-14(11)19(10)16(20)15-12(17)6-4-7-13(15)18/h2-8,10H,9H2,1H3 |
InChI Key |
PNUIWRKNXBQGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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